molecular formula C12H15NO2S B2889047 3-[(3,5-dimethylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione CAS No. 878669-09-1

3-[(3,5-dimethylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione

Cat. No.: B2889047
CAS No.: 878669-09-1
M. Wt: 237.32
InChI Key: OYZGGWJYDJWIFJ-UHFFFAOYSA-N
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Description

3-[(3,5-dimethylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a 3,5-dimethylphenyl group attached to the nitrogen atom and a 1,1-dioxo-2,3-dihydrothiophene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-dimethylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione typically involves the reaction of 3,5-dimethylaniline with a suitable thiophene derivative. One common method is the reaction of 3,5-dimethylaniline with 2,3-dihydrothiophene-1,1-dioxide under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-dimethylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride, and the reactions are carried out under controlled temperatures.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and thioether derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

3-[(3,5-dimethylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethylphenyl)-2,3-dihydrothiophen-3-amine: Lacks the 1,1-dioxo group, resulting in different chemical properties.

    N-(3,5-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophene-2-amine: The position of the amine group is different, affecting its reactivity and biological activity.

Uniqueness

3-[(3,5-dimethylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione is unique due to the presence of both the 3,5-dimethylphenyl group and the 1,1-dioxo-2,3-dihydrothiophene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-9-5-10(2)7-12(6-9)13-11-3-4-16(14,15)8-11/h3-7,11,13H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZGGWJYDJWIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2CS(=O)(=O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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